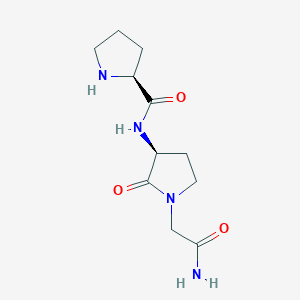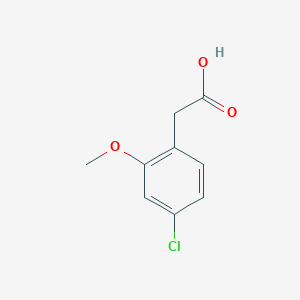
2-(4-Chloro-2-methoxyphenyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2-(4-Chloro-2-methoxyphenyl)acetic acid often involves regioselective halogenation and the use of bromine or chlorination agents in acetic acid, yielding high product purity and specificity. For instance, the synthesis of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was achieved through regioselective bromination, indicating that similar methodologies could be applicable for synthesizing 2-(4-Chloro-2-methoxyphenyl)acetic acid with an emphasis on controlling regiochemistry and the electronic effects of substituents (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(4-Chloro-2-methoxyphenyl)acetic acid reveals significant insights into the spatial arrangement and electronic environment of such molecules. For example, in the structure of (3-Methoxyphenyl)acetic acid, dimers are formed in the crystalline state via O—H⋯O hydrogen bonds, suggesting that similar hydrogen-bonding patterns may exist in 2-(4-Chloro-2-methoxyphenyl)acetic acid, contributing to its solid-state behavior and potentially affecting its reactivity and solubility (Choudhury & Row, 2002).
Chemical Reactions and Properties
Chemical reactivity studies on derivatives of 2-(4-Chloro-2-methoxyphenyl)acetic acid indicate a broad range of possible reactions, including acylation and cyclization, which can lead to a diverse array of functionalized compounds. For instance, acylation of amines with related acyl chlorides has been demonstrated, offering pathways to new amides and heterocyclic compounds, which could also apply to 2-(4-Chloro-2-methoxyphenyl)acetic acid derivatives (Arutjunyan et al., 2013).
Wissenschaftliche Forschungsanwendungen
-
Herbicide Ionic Liquids
- Field : Agriculture
- Application : It’s used in the synthesis of herbicidal ionic liquids .
- Method : The compound is used to create ionic liquids containing the (4-chloro-2-methylphenoxy)acetate anion and domiphen derived phenoxyethylammonium cation .
- Results : The herbicidal activity of the compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
-
Biomarker for Non-Small Cell Lung Cancer (NSCLC)
- Field : Medical Research
- Application : 2-(4-Methoxyphenyl)acetic acid, a similar compound, is a plasma metabolite with high sensitivity and specificity value as a biomarker for discriminating between NSCLC and healthy controls .
- Method : The compound is detected in plasma samples from patients and healthy controls .
- Results : The presence of this compound in plasma can help in the diagnosis of NSCLC .
- Synthesis of Apixaban
- Field : Pharmaceutical Chemistry
- Application : It’s used as an intermediate in the synthesis of Apixaban , a novel oral anticoagulant drug .
- Method : The compound is used to synthesize a key intermediate in the production of Apixaban .
- Results : Apixaban is a Factor Xa inhibitor that prevents blood clot formation .
- Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Method : The compound can be used to synthesize various scaffolds of indole for screening different pharmacological activities .
- Results : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
Safety And Hazards
- Toxicity : While toxicity data may vary, caution should be exercised when handling this compound. Always follow proper safety protocols and use appropriate protective equipment.
- Environmental Impact : As with any chemical, its environmental impact should be considered during use and disposal.
Zukünftige Richtungen
Future research on 2-(4-Chloro-2-methoxyphenyl)acetic acid should focus on:
- Biological Activity : Investigating its potential as a herbicide or other applications.
- Synthetic Optimization : Developing more efficient and sustainable synthetic routes.
- Structural Modifications : Exploring derivatives with enhanced properties.
Eigenschaften
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJIWCMQVOEXTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289437 | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methoxyphenyl)acetic acid | |
CAS RN |
170737-95-8 | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170737-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-methoxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

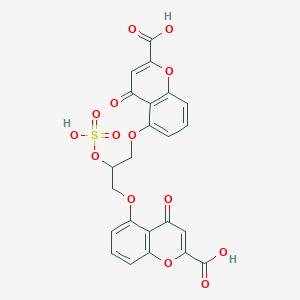
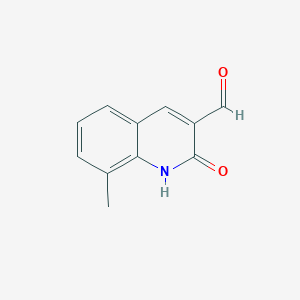
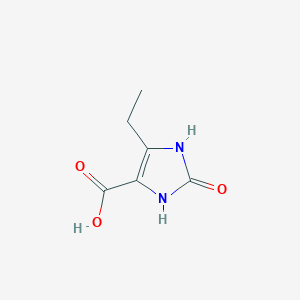
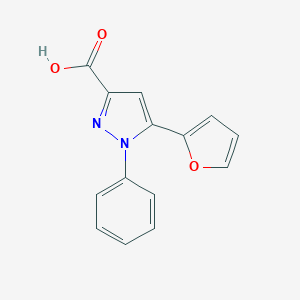



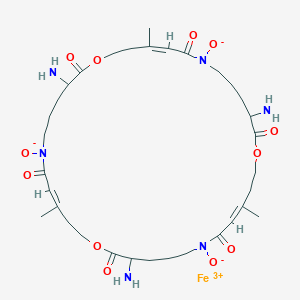

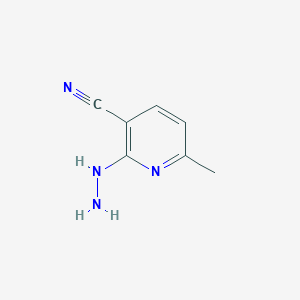
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)

![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
